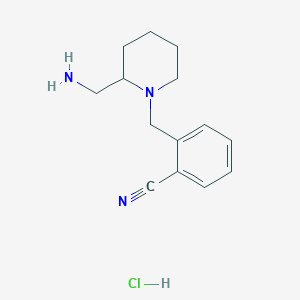

2-((2-(Aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride

CAS No.: 1353987-15-1

Cat. No.: VC8069428

Molecular Formula: C14H20ClN3

Molecular Weight: 265.78 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1353987-15-1 |

|---|---|

| Molecular Formula | C14H20ClN3 |

| Molecular Weight | 265.78 g/mol |

| IUPAC Name | 2-[[2-(aminomethyl)piperidin-1-yl]methyl]benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C14H19N3.ClH/c15-9-12-5-1-2-6-13(12)11-17-8-4-3-7-14(17)10-16;/h1-2,5-6,14H,3-4,7-8,10-11,16H2;1H |

| Standard InChI Key | XLXAHKSKQLIRIC-UHFFFAOYSA-N |

| SMILES | C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl |

| Canonical SMILES | C1CCN(C(C1)CN)CC2=CC=CC=C2C#N.Cl |

Introduction

Chemical Synthesis and Structural Characterization

Synthetic Pathways

The synthesis of 2-((2-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride involves multi-step organic reactions, typically starting with the functionalization of piperidine or benzonitrile precursors. Key steps include:

-

Methylation: Analogous to methods described in patent WO2016139677A1 , dimethyl sulfate (DMS) is often employed as a methylating agent. For example, methylation of intermediates like 2-((6-chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile (compound of formula-4) with DMS in the presence of a base yields N-methylated derivatives .

-

Nucleophilic Substitution: Reaction of chlorinated intermediates with (R)-piperidin-3-amine or its salts introduces the aminomethyl-piperidine moiety .

-

Salt Formation: Treatment with HCl sources (e.g., methanol-HCl or dry HCl gas) converts the free base into the hydrochloride salt .

Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₀ClN₃ | |

| Molecular Weight | 265.78 g/mol | |

| SMILES | Cl.NCC1CCN(CC1)CC2=C(C#N)C=CC=C2 | |

| InChI Key | SBEINVPPOGNGPP-UHFFFAOYSA-N |

The crystalline structure of related compounds, such as 2-((4-(aminomethyl)piperidin-1-yl)methyl)benzonitrile hydrochloride, has been confirmed via PXRD, showing characteristic peaks indicative of a stable lattice .

Physicochemical Properties

Solubility and Stability

-

Solubility: The hydrochloride salt enhances water solubility compared to the free base. Analogous compounds exhibit solubility in polar solvents like methanol, ethanol, and dichloromethane .

-

Stability: Stable under inert atmospheres at room temperature but sensitive to prolonged exposure to moisture or elevated temperatures .

Spectroscopic Data

-

IR Spectroscopy: Stretching vibrations for nitrile (C≡N) groups appear near 2240 cm⁻¹, while N-H stretches from the aminomethyl group are observed around 3300 cm⁻¹ .

-

NMR: ¹H NMR spectra of analogs show signals for piperidine protons (δ 1.5–3.5 ppm), aromatic benzonitrile protons (δ 7.4–8.0 ppm), and aminomethyl protons (δ 2.8–3.2 ppm) .

| Hazard | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Irritation | H315 | Wear gloves and protective clothing |

| Eye Damage | H319 | Use safety goggles |

| Respiratory Irritation | H335 | Use in well-ventilated areas |

Comparative Analysis with Structural Analogs

Positional Isomers

Pharmacologically Active Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume